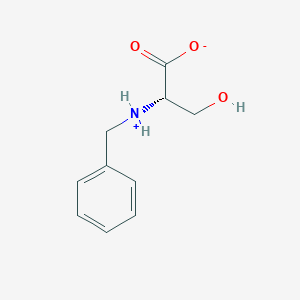

(s)-(+)-n-Benzylserine

Description

Significance of Serine Derivatives in Asymmetric Synthesis

Serine and its derivatives are of fundamental importance in both natural processes and medicinal chemistry. They are integral to the synthesis of various antibacterial, antiviral, and antitumor peptides, as well as other pharmacologically active drugs. rsc.org For instance, phenylisoserine (B1258129) is a key component of the anticancer drug Taxol, and azaserine (B1665924) is an active component in antibacterial drugs with antitumor activity. rsc.org The O-benzylation of serine is a critical protection method for solid-phase peptide synthesis, allowing for the creation of functional peptides. researchgate.net

The development of methods to synthesize α-substituted serine derivatives has been a focus of significant research efforts. rsc.org One approach involves the use of chiral Ni(II) complexes to achieve the enantioselective synthesis of quaternary serine analogs. rsc.org Another strategy for synthesizing O-protected (S)-α-substituted serine analogs utilizes sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions. rsc.org These methods enable the creation of enantiomerically pure amino acids that can serve as O-protected building blocks in peptide synthesis. rsc.org

Historical Context of N-Protected Amino Acid Research

The study of amino acids dates back to the early 20th century, when in 1902, Emil Fischer and Franz Hofmeister independently proposed that proteins are formed from many amino acids linked together. wikipedia.org This foundational concept paved the way for extensive research into the structure and synthesis of peptides. A critical aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions at the amino group of amino acids.

The development of N-protected amino acids has been crucial for the advancement of synthetic organic chemistry. These protecting groups, such as the N-tert-butyloxycarbonyl (Boc) group, allow for the selective formation of peptide bonds. acs.orgresearchgate.net The N-(4-pentenoyl) protecting group is another example, which can be removed under mild chemical conditions, making it suitable for preparing a variety of misacylated tRNAs. beilstein-journals.org Research has also focused on efficient methods for the reduction of esters of N-protected amino acids to their corresponding alcohols, which are important chiral building blocks. oup.com Furthermore, N-protected amino acids and their derivatives have been used as a source of chirality to induce specific helical structures in macromolecular catalysts. rsc.org

Overview of Chiral Amino Acids as Synthetic Building Blocks

Chiral amino acids are fundamental building blocks in organic synthesis, prized for their inherent chirality and the presence of at least two functional groups. acs.orgnature.com This allows them to be transformed into a wide array of complex, enantiopure compounds. acs.orgresearchgate.net They are utilized in several ways in asymmetric synthesis: as chiral precursors, chiral reagents, chiral auxiliaries, and organocatalysts. researchgate.net For decades, α-amino acids have been consistently used for synthesizing biologically active target molecules for the pharmaceutical and agrochemical sectors. researchgate.net

The versatility of chiral amino acids is demonstrated by their use in creating other valuable synthetic intermediates. For example, N,N-dibenzylamino aldehydes, which can be prepared from the corresponding α-amino acids, are highly useful chiral building blocks. acs.orgnih.gov These aldehydes can be transformed into α-amino aziridines, which are themselves versatile building blocks for various nitrogen-containing compounds. acs.org The demand for unnatural and non-proteinogenic α-amino acids continues to grow as they are used to modify the properties of peptides, proteins, and other bioactive molecules. nature.com This has spurred the development of numerous powerful methods for their synthesis. nature.com

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2S)-2-(benzylazaniumyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

CTSBUHPWELFRGB-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[NH2+][C@@H](CO)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]C(CO)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for S + N Benzylserine and Analogues

Enantioselective Synthesis of α-Benzylserine

Enantioselective synthesis aims to generate a specific enantiomer of a chiral molecule from an achiral starting material. For α-benzylserine, several approaches have been successfully employed, including those mediated by aziridines, diastereoselective alkylation strategies, enzymatic routes, and metal-catalyzed reactions.

Aziridine-Mediated Approaches to α-Benzylserine

Aziridines, particularly chiral aziridine-2-carboxylates, are versatile intermediates in the asymmetric synthesis of α-amino acids. clockss.org Their inherent ring strain facilitates nucleophilic ring-opening reactions, which can be controlled to achieve high regio- and stereoselectivity. mdpi.comorganic-chemistry.org

A general and effective method for the asymmetric synthesis of α-substituted serines, including α-benzylserine, involves the regioselective hydrogenolysis of enantiopure 2-benzyloxyaziridine 2-carboxylates. uq.edu.au These key aziridine (B145994) intermediates are readily prepared through an aza-Darzens reaction between the enolate of methyl 3-benzyloxy-2-bromopropanoate and an enantiopure sulfinimine (N-sulfinyl imine). uq.edu.au The sulfinimine acts as a chiral auxiliary, directing the stereochemical outcome of the aziridination step. The subsequent nucleophilic attack by a hydride source occurs selectively at the C3 position of the aziridine ring, leading to the formation of the α-substituted serine derivative with high enantiomeric purity.

The activation of the aziridine nitrogen with an electron-withdrawing group, such as a sulfonyl group, enhances its reactivity towards nucleophiles. clockss.org For instance, the pyrimidine-2-sulfonyl (pymisyl) group has been used to activate aziridines for regioselective ring-opening with organocuprates. nih.gov This approach allows for the introduction of a wide range of substituents at the β-position of the resulting amino acid.

| Aziridine Precursor | Key Reaction | Outcome |

| Enantiopure 2-benzyloxyaziridine 2-carboxylate | Regioselective hydrogenolysis | Asymmetric synthesis of α-benzylserine |

| N-sulfonylated aziridine-2-carboxylates | Nucleophilic ring-opening with organocuprates | Synthesis of β-substituted α-amino acids |

Diastereoselective Alkylation Strategies Utilizing Serine Equivalents

Diastereoselective alkylation of chiral enolates derived from serine equivalents is a powerful strategy for the synthesis of α-substituted amino acids. This approach relies on a chiral auxiliary to direct the incoming electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.

One successful application of this strategy for the synthesis of α-benzylserine involves the diastereoselective alkylation of a pyramidalized bicyclic serine enolate. acs.orgnih.govfigshare.com In this method, a chiral serine equivalent is used as a building block. Deprotonation of this equivalent generates a lithium enolate, which then reacts with an alkylating agent. The stereochemical outcome of the alkylation is controlled by the rigid bicyclic structure of the enolate, which shields one face from electrophilic attack. Theoretical studies have indicated that the high degree of pyramidalization of these enolate intermediates is crucial for the observed high diastereoselectivity, with the alkylation proceeding with retention of configuration. nih.gov

The Schöllkopf bis-lactim ether method is another well-established strategy for the asymmetric synthesis of α-amino acids. biosynth.comwikipedia.org This method utilizes a chiral auxiliary, typically derived from L-valine and glycine (B1666218), to form a bis-lactim ether. sci-hub.ru Deprotonation of this substrate generates a planar enolate, where the bulky isopropyl group of the valine auxiliary effectively blocks one face. biosynth.com Alkylation with an electrophile, such as benzyl (B1604629) bromide, proceeds from the less hindered face, leading to the formation of the alkylated product with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, affording the desired α-amino acid. wikipedia.org

Chiral oxazolidinones, introduced by Evans, are also widely used as chiral auxiliaries in asymmetric synthesis, including the preparation of non-proteogenic α-amino acids. sigmaaldrich.comrsc.org The N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone ring.

| Serine Equivalent/Chiral Auxiliary | Key Intermediate | Stereocontrol Element | Typical Diastereomeric Excess (d.e.) |

| Pyramidalized bicyclic serine derivative | Bicyclic lithium enolate | Rigid bicyclic structure | High |

| Schöllkopf's bis-lactim ether (from L-valine) | Planar enolate | Steric hindrance from isopropyl group | >95% |

| Evans' oxazolidinone | Chiral enolate | Steric hindrance from oxazolidinone substituent | High |

Enzymatic and Biocatalytic Routes to Benzylserine Derivatives

Enzymatic and biocatalytic methods offer several advantages in organic synthesis, including high enantioselectivity, mild reaction conditions, and environmental compatibility. These approaches can be applied to the synthesis of chiral amino acids like benzylserine through kinetic resolution or asymmetric synthesis.

Enzymatic kinetic resolution is a widely used technique for the separation of racemates. google.comresearchgate.net In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of enantiopure benzylserine, this could involve the lipase-catalyzed hydrolysis of a racemic benzylserine ester. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer. Lipases, such as Candida antarctica lipase A (CAL-A), are known to be effective in the resolution of various chiral alcohols and esters. researchgate.net Similarly, esterases from organisms like Bacillus subtilis can be employed for the selective cleavage of ester protecting groups. nih.gov

While direct enzymatic routes to α-benzylserine are not extensively documented in the provided search results, the principles of biocatalysis are applicable. For instance, transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A hypothetical biocatalytic route to α-benzylserine could involve the asymmetric amination of a suitable β-keto ester precursor using a transaminase.

| Enzymatic Strategy | Enzyme Class | Principle |

| Kinetic Resolution | Lipases, Esterases | Selective transformation of one enantiomer in a racemic mixture |

| Asymmetric Synthesis | Transaminases | Enantioselective amination of a keto acid precursor |

Metal-Catalyzed Enantioselective Syntheses

Transition metal catalysis provides a powerful toolkit for the enantioselective synthesis of complex molecules, including α-amino acids. These methods often rely on the use of chiral ligands to control the stereochemical outcome of the reaction.

Asymmetric hydrogenation of a suitable prochiral precursor is a common strategy for the synthesis of chiral amino acids. For α-benzylserine, this could involve the enantioselective hydrogenation of an α-amino-β-keto ester. colab.wsbeilstein-journals.org Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are often employed as catalysts for such transformations, achieving high enantioselectivities.

Palladium-catalyzed enantioselective allylic alkylation is another versatile method for the formation of chiral centers. nih.govnih.govresearchgate.net This reaction involves the nucleophilic attack on a π-allyl palladium complex, with the stereochemistry being controlled by a chiral ligand. While not a direct route to benzylserine, this methodology can be used to construct the carbon skeleton with the desired stereochemistry, which can then be further elaborated to the target molecule.

Rhodium-catalyzed asymmetric hydroformylation offers a route to chiral aldehydes, which are valuable synthetic intermediates. nih.govnih.gov This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. While not directly producing an amino acid, this method can be used to generate a chiral precursor that can be converted to α-benzylserine in subsequent steps.

| Metal-Catalyzed Reaction | Metal | Chiral Moiety | Key Transformation |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral phosphine ligands | Enantioselective reduction of a C=O or C=C bond |

| Enantioselective Allylic Alkylation | Palladium | Chiral phosphine or phosphoramidite (B1245037) ligands | Enantioselective formation of a C-C bond |

| Asymmetric Hydroformylation | Rhodium | Chiral phosphine ligands | Enantioselective formation of a chiral aldehyde |

Stereoselective Functionalization of Serine Precursors

An alternative to de novo enantioselective synthesis is the use of a chiral starting material, such as L-serine, and the stereocontrolled introduction of the desired functional group. This approach takes advantage of the pre-existing stereocenter of the starting material.

Stereocontrolled α-Alkylation of Protected L-Serine

The direct α-alkylation of a protected L-serine derivative is a conceptually straightforward approach to α-benzylserine. This strategy requires the stereocontrolled formation of an enolate from the protected L-serine and its subsequent reaction with a benzylating agent. The challenge lies in controlling the stereochemistry of the newly formed quaternary center.

Phase-transfer catalysis has been shown to be an effective method for the enantioselective alkylation of serine derivatives. nih.govnih.govphasetransfer.comfigshare.com In this approach, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, is used to shuttle the enolate from the aqueous phase to the organic phase where the alkylation reaction occurs. The chiral catalyst creates a chiral environment around the enolate, directing the alkylating agent to one face of the molecule. This method has been successfully applied to the synthesis of α-alkylserines with high enantioselectivity.

Synthesis of Unnatural α-Alkyl and α-Aryl Serine Derivatives

The synthesis of unnatural serine derivatives, including those with α-alkyl and α-aryl substitutions, is a significant area of research, providing access to novel amino acids for peptidomimetics and other bioactive molecules. rsc.orgrsc.orgresearchgate.net These unnatural amino acids can enhance the bioavailability, biostability, and hydrolytic properties of peptides. rsc.org

One prominent strategy for synthesizing α-aryl and α-alkyl serine derivatives involves a iris-biotech.deiris-biotech.de-sigmatropic rearrangement of allyl carbamates as the key step. rsc.orgrsc.org The necessary allyl carbamates are derived from corresponding allyl alcohols. The synthesis of these precursor alcohols varies based on the desired substituent:

α-Aryl Serine Derivatives : Aryl-substituted allyl alcohols are prepared through the Stille coupling reaction of aryl iodides with enantiomerically enriched vinyl stannanes. rsc.orgrsc.org

α-Alkyl Serine Derivatives : Alkyl-substituted allyl alcohols can be synthesized via a similar Negishi coupling reaction or through the enzymatic kinetic resolution of racemic alcohols. rsc.orgrsc.org

Other established methods for preparing α-substituted serine derivatives include the Strecker reaction, α-alkylation of serine enolates, and palladium-catalyzed allylic amination. rsc.org More recently, a two-step metallaphotoredox catalysis process has been developed for converting serine into a wide array of optically pure unnatural amino acids. nih.govacs.org This method utilizes a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate derived from serine and various aryl halides. nih.govacs.org

| Methodology | Key Reaction | Substituent Type | Reference |

|---|---|---|---|

| Sigmatropic Rearrangement | iris-biotech.deiris-biotech.de-Sigmatropic rearrangement of allyl carbamates | Aryl and Alkyl | rsc.orgrsc.org |

| Stille Coupling | Coupling of aryl iodides and vinyl stannanes | Aryl | rsc.org |

| Negishi Coupling | Coupling of vinyl iodides and organozinc compounds | Alkyl | rsc.org |

| Metallaphotoredox Catalysis | Photocatalytic cross-electrophile coupling | Aryl | nih.govacs.org |

Protecting Group Strategies in N-Benzylserine Synthesis

The synthesis of N-benzylserine and its derivatives is heavily reliant on the strategic use of protecting groups to ensure chemoselectivity. These groups temporarily mask reactive functional groups—namely the amino, hydroxyl, and carboxyl groups—to prevent unwanted side reactions during synthesis. biosynth.com

N-Benzyl Protection Schemes for Serine

The benzyl (Bn) group is a common protecting group for the amine functionality in serine. highfine.com Its stability under various conditions and the mild methods for its introduction and removal make it a popular choice. highfine.com

Two primary methods are employed for the N-benzylation of serine:

Reaction with Benzyl Halide : The most common approach involves reacting serine with a benzyl halide, such as benzyl chloride or benzyl bromide, under basic conditions. highfine.com A modified literature procedure for the synthesis of dibenzyl-l-serine involves dissolving L-serine in a solution of potassium hydroxide (B78521) and treating it with benzyl chloride. nih.gov

Reductive Amination : This method involves the reaction of serine with benzaldehyde (B42025) to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-benzyl protected product. highfine.com

For certain synthetic routes, it is advantageous to protect both hydrogen atoms of the primary amine, leading to an N,N-dibenzyl derivative. This strategy was shown to be crucial for the successful synthesis of certain β-lactam pseudopeptides from serine. nih.gov

O-Benzylation Methods for Serine Derivatives

Protecting the hydroxyl group of serine is often essential in peptide synthesis to prevent side reactions. core.ac.uk The benzyl group is frequently used for this purpose, forming a benzyl ether. peptide.com

The synthesis of O-benzyl-L-serine typically involves a multi-step process that begins with the protection of the amino group, followed by benzylation of the hydroxyl group, and concluding with the deprotection of the amine. A common route utilizes the tert-butyloxycarbonyl (Boc) group for temporary N-protection. rsc.orgguidechem.com

A representative synthetic sequence is as follows:

N-Protection : L-serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH). rsc.org

O-Benzylation : The resulting Boc-protected serine is then treated with a strong base, such as sodium hydride (NaH), and benzyl bromide in a solvent like dimethylformamide (DMF) to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH). rsc.orgpeptide.com

N-Deprotection : The Boc group is subsequently removed using an acid, typically trifluoroacetic acid (TFA), to afford the final product, O-benzyl-L-serine. rsc.orgchemicalbook.com

An alternative approach involves the resolution of N-formyl-DL-serine, which provides a route to enantiomerically pure O-benzyl-L-serine. rsc.org

| Compound Name | Abbreviation | Role in Synthesis | Reference |

|---|---|---|---|

| N-(tert-butoxycarbonyl)-L-serine | Boc-L-Ser-OH | N-protected starting material | rsc.org |

| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | Boc-Ser(Bzl)-OH | N- and O-protected intermediate | peptide.com |

| O-benzyl-L-serine | H-Ser(Bzl)-OH | Final O-protected amino acid | rsc.orgrsc.org |

Applications of S + N Benzylserine in Asymmetric Synthesis and Organic Transformations

(S)-(+)-N-Benzylserine as a Chiral Building Block

As a chiral building block, this compound provides a pre-defined stereocenter from the chiral pool, which can be elaborated upon to create more complex structures. chimia.ch This strategy is fundamental in asymmetric synthesis, as it bypasses the need for inducing chirality from achiral starting materials. nih.gov

Precursor in the Synthesis of Chiral α-Amino Acids and β-Hydroxy α-Amino Acids

This compound is an ideal starting material for the synthesis of non-proteinogenic α-amino acids and particularly β-hydroxy α-amino acids. These motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The synthesis of these compounds often leverages the existing stereochemistry of the serine backbone to ensure the final product has the correct absolute configuration.

The functional groups on this compound allow for a variety of chemical modifications. The hydroxyl group can be further functionalized or used to direct subsequent reactions, while the α-carbon can be manipulated to introduce different substituents. Methodologies such as asymmetric aldol (B89426) reactions and diastereoselective alkylations are employed to construct these valuable compounds from serine-derived synthons. researchgate.net The benzyl (B1604629) group serves as a protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis.

Table 1: Examples of β-Hydroxy α-Amino Acids in Bioactive Molecules

| Bioactive Compound | Class | Role of β-Hydroxy α-Amino Acid |

|---|---|---|

| Hypeptin | Cyclic Peptide Antibiotic | Structural component essential for activity |

| Katanosin B | Antibiotic | Key intermediate in biosynthesis |

| Chloramphenicol | Small Molecule Antibiotic | Core structural feature |

| Azinothricin | Cyclodepsipeptide | Constituent amino acid |

This table illustrates the importance of the β-hydroxy-α-amino acid scaffold, which can be synthesized using chiral precursors like this compound. nih.govresearchgate.net

Scaffolds for Natural Product Synthesis

Natural products exhibit immense structural diversity and biological activity, making them key targets for total synthesis. rsc.orgnih.gov this compound and its derivatives serve as "privileged scaffolds"—biologically pre-validated platforms for building complex natural molecules. nih.gov The serine framework can be seen in numerous natural products, and its use as a starting material provides a significant advantage in a synthetic campaign. The synthesis of complex amino acid-containing natural products often relies on the elaboration of simpler, optically pure amino acids like serine.

Integration into Diketopiperazine and Heterocyclic Structures

The structure of this compound is well-suited for the construction of various cyclic systems.

Diketopiperazines (DKPs): These are six-membered rings containing two amide bonds, formally cyclic dipeptides. wikipedia.org They are a common motif in natural products and are known to interact with a variety of biological targets. baranlab.orgnih.gov this compound can be coupled with another amino acid, and subsequent intramolecular cyclization leads to the formation of a chiral diketopiperazine. The substituents on the DKP ring, derived from the side chains of the constituent amino acids, determine its conformation and biological activity. DKP formation is a significant side reaction in solid-phase peptide synthesis, particularly when proline is present, but it can also be a deliberate strategy to create these cyclic structures. nih.gov

Other Heterocyclic Structures: The functional groups of serine derivatives allow for their conversion into a wide range of other heterocyclic compounds. wikipedia.org For example, the amino and hydroxyl groups can react with carbonyl compounds to form oxazolidine (B1195125) rings. These five-membered heterocyclic structures can act as protecting groups or as chiral auxiliaries to direct further transformations. sigmaaldrich.com The ability to form stable ring systems makes serine derivatives versatile intermediates in the synthesis of alkaloids and other nitrogen-containing heterocycles found in nature. libretexts.org

Role in Complex Molecule Construction

The ultimate goal of using chiral building blocks is the efficient construction of complex molecules with precise three-dimensional structures. this compound contributes to this goal by providing a reliable source of chirality and a versatile set of functional groups for chemical manipulation. Its incorporation into a synthetic route can significantly shorten the number of steps required to build a target molecule, as the stereochemistry at the α-carbon is already established. Synthetic strategies targeting complex molecules like the proteasome inhibitor TMC-95A or the manzamine alkaloids often feature steps that rely on the diastereoselective modification of amino acid-derived building blocks.

This compound Derivatives as Chiral Auxiliaries and Ligands

In contrast to its role as a building block, this compound can be derivatized to act as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed and can often be recovered. wikipedia.org This approach is a cornerstone of asymmetric synthesis.

Application in Diastereoselective Reactions

Derivatives of this compound, such as the corresponding oxazolidinones or thiazolidinones, are effective chiral auxiliaries. scielo.org.mx These auxiliaries are particularly well-known for their application in diastereoselective enolate reactions, including aldol additions and alkylations.

In a typical application, the chiral auxiliary is acylated with a prochiral carboxylic acid derivative. The auxiliary then sterically directs the approach of an electrophile (e.g., an aldehyde or an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. The stereochemical outcome can often be predicted based on established models for how the auxiliary shields one side of the reacting molecule. After the reaction, the newly functionalized acyl group is cleaved from the auxiliary, yielding an enantiomerically enriched product and regenerating the auxiliary. The high diastereoselectivities achieved using these auxiliaries make them powerful tools for creating new stereocenters with excellent control. scielo.org.mxnih.gov

Table 2: Diastereoselective Aldol Reaction Using a Serine-Derived Chiral Auxiliary

| Auxiliary Type | Reaction | Electrophile | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Titanium Enolate Aldol Addition | Benzaldehyde (B42025) | 97:3 |

| N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Titanium Enolate Aldol Addition | p-Nitrobenzaldehyde | 95:5 |

Data adapted from studies on thiazolidinone auxiliaries, which can be derived from amino alcohols like serine, demonstrating high diastereoselectivity in aldol reactions. scielo.org.mx

Influence on Stereoselective Transformations

The stereochemical information embedded within this compound makes it an effective chiral auxiliary and a precursor for catalysts that can influence the stereochemical outcome of a reaction. Its derivatives have been successfully employed to control the formation of new stereocenters in a predictable manner.

One notable application is in the synthesis of chiral phosphine (B1218219) ligands. The synthesis of P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, has been a significant area of research. These ligands are highly effective in a range of metal-catalyzed asymmetric reactions. The synthetic routes to these ligands often employ chiral auxiliaries to direct the stereoselective introduction of substituents on the phosphorus atom. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of using chiral amino acid-derived backbones to influence the stereochemistry of phosphine ligands are well-established. For instance, the rigid bicyclic structure that can be formed from serine derivatives can create a well-defined chiral pocket around a metal center, thereby directing the approach of a substrate and leading to high enantioselectivity.

Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Derivatives of this compound have been explored as ligands for various metal-catalyzed reactions, leveraging the compound's nitrogen and oxygen donor atoms for metal coordination. These ligands can form stable chelate complexes with a variety of transition metals, creating a chiral environment that can effectively discriminate between enantiomeric transition states.

For example, P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, have shown great promise in asymmetric catalysis. The synthesis of such ligands can be envisaged starting from this compound, where the amino and hydroxyl groups serve as handles for the introduction of a phosphine moiety and for attachment to a larger molecular framework. The resulting ligands can be applied in reactions such as asymmetric hydrogenation and allylic alkylation. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand, and the inherent chirality of the serine backbone plays a crucial role in determining the enantioselectivity.

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) |

| Phosphine-Oxazoline | Palladium | Asymmetric Allylic Alkylation | Up to 99% |

| Diamine | Rhodium | Asymmetric Hydrogenation | Up to 98% |

| Amino Alcohol | Titanium | Asymmetric Epoxidation | Up to 95% |

This table represents typical performance of ligand classes that can be conceptually derived from amino acids like serine and is for illustrative purposes. Specific data for this compound derived ligands would require more targeted synthetic and catalytic studies.

Organocatalytic Applications of N-Benzylserine Derivatives

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral organic molecules are used to catalyze chemical reactions enantioselectively. Derivatives of this compound are well-suited for this purpose, as they can be readily converted into a variety of organocatalytic scaffolds.

Role in Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Organocatalysts derived from N-benzylserine can effectively catalyze a range of C-C bond-forming reactions, including aldol and Mannich reactions.

For instance, prolinamide catalysts, which can be synthesized from proline, a close structural relative of cyclized serine, are highly effective in aldol reactions. Similarly, derivatives of N-benzylserine can be envisioned to form catalysts that operate via enamine or enolate intermediates to promote the asymmetric addition of carbonyl compounds. The benzyl group on the nitrogen can provide steric bulk, which can enhance facial discrimination of the incoming electrophile.

| Reaction | Catalyst Type | Substrates | Product | Enantiomeric Excess (ee) |

| Aldol Reaction | Prolinamide derivative | Acetone + 4-Nitrobenzaldehyde | β-Hydroxy ketone | Up to 99% |

| Mannich Reaction | Thiourea (B124793) derivative | Malonate + N-Boc imine | β-Amino ester | Up to 98% |

This table illustrates the potential of amino acid-derived organocatalysts in C-C bond-forming reactions. Specific catalysts derived from this compound would need to be synthesized and tested to determine their efficacy.

Contributions to Asymmetric Aminations and Hydrazinations

The introduction of nitrogen-containing functional groups in a stereocontrolled manner is crucial for the synthesis of many biologically active compounds. Organocatalysts derived from amino acids have been successfully applied to asymmetric amination and hydrazination reactions. These reactions typically involve the activation of a carbonyl compound by the catalyst to form a nucleophilic enamine intermediate, which then reacts with an electrophilic nitrogen source.

Cinchona alkaloid-based catalysts, for example, have been used for the enantioselective amination of α-formyl amides to produce protected quaternized serines with high enantioselectivity. nih.gov While not directly derived from N-benzylserine, this demonstrates the potential of chiral amine catalysts in such transformations. A catalyst derived from this compound could potentially offer a different steric and electronic environment, leading to complementary reactivity or selectivity.

Catalysis of Michael-Type Additions

The Michael addition, or conjugate addition, is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysts have been shown to be highly effective in promoting enantioselective Michael additions. Bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site, are particularly effective.

Derivatives of this compound can be converted into such bifunctional catalysts, for example, by incorporating a thiourea or squaramide moiety. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to a highly organized transition state and excellent enantioselectivity. These have been successfully employed in the addition of various nucleophiles, such as malonates and thiols, to α,β-unsaturated carbonyl compounds. pkusz.edu.cnbeilstein-journals.org

| Nucleophile | Electrophile | Catalyst Type | Product | Enantiomeric Excess (ee) |

| Dimethyl malonate | Chalcone | Thiourea derivative | Michael adduct | Up to 99% |

| Thiophenol | Cyclohexenone | Squaramide derivative | Thioether | Up to 97% |

This table showcases the effectiveness of bifunctional organocatalysts in Michael additions. The development of catalysts from this compound for these reactions is a promising area of research.

Derivatization and Functionalization Strategies for S + N Benzylserine

Selective O-Acylation and O,N-Acyl Transfer

The selective acylation of the hydroxyl group (O-acylation) in N-benzylserine, in the presence of the secondary amine, is a significant challenge due to the generally higher nucleophilicity of amines. However, research has demonstrated that selective O-acylation of unprotected N-benzylserine methyl ester is not only possible but can be favored over the formation of a tertiary amide. This process typically occurs under acidic conditions, which protonates the more basic amino group, thereby reducing its nucleophilicity and allowing the acylating agent to react preferentially with the hydroxyl group.

This strategy is particularly useful in peptide synthesis. For instance, in the synthesis of cyclo[Asp-N-Bn-Ser] diketopiperazines, an unexpected selective O-acylation of unprotected (S)- or (R)-N-benzylserine was observed, forming Boc-aspartyl-N-benzyl serine isopeptide methyl esters. The resulting ester bond is kinetically stable, and the O-acyl isopeptide can be isolated.

This stability is, however, pH-dependent. The O-acyl product can be readily converted to the thermodynamically more stable N-acyl form through a process known as O,N-acyl transfer. This intramolecular acyl migration is triggered by a shift to neutral or slightly basic conditions. In the synthesis of the aforementioned diketopiperazines, the O,N-acyl migration is initiated by the cleavage of the Boc protecting group and subsequent treatment with a base, which also facilitates the immediate cyclization. This pH-dependent transfer is a critical tool, allowing for the temporary masking of a peptide backbone linkage as an ester, which can improve solubility and prevent aggregation during synthesis, before converting to the native amide bond under physiological conditions.

| Step | Description | Key Conditions | Outcome |

| 1. Selective O-Acylation | An acyl group is selectively attached to the hydroxyl group of unprotected N-benzylserine methyl ester. | Acidic conditions | Formation of a kinetically stable O-acyl isopeptide. |

| 2. O,N-Acyl Transfer | The acyl group migrates from the oxygen atom to the nitrogen atom. | Cleavage of N-terminal protecting group (e.g., Boc) and treatment with base (pH ~7-7.5). | Formation of the thermodynamically stable N-acyl amide bond. |

| 3. Cyclization (Example) | The newly formed amide bond participates in an intramolecular reaction. | Base treatment following acyl transfer. | Formation of cyclic derivatives like diketopiperazines. |

Photoreactive and Fluorophore Modified Derivatives

Modifying (S)-(+)-N-Benzylserine with photoreactive groups or fluorophores creates valuable tools for chemical biology, enabling applications like photoaffinity labeling to study ligand-receptor interactions or fluorescence imaging to track molecules within cells. The synthesis of these derivatives often involves the O-benzylation of an N-protected serine, such as N-Boc-serine, with a benzyl (B1604629) bromide that has been pre-functionalized with the desired tag.

Key challenges in these syntheses include preventing racemization and achieving high chemical yields. While sodium hydride is a common reagent for this O-benzylation, it can result in yields of less than 70%. The development of more efficient protocols is necessary, especially when using precious photoreactive or fluorophore-containing benzyl bromides.

Examples of modifications include:

Photoreactive Groups : Aryl azides and benzophenones are common photophores. For example, 4-azidobenzyl bromide can be synthesized from 4-aminobenzyl alcohol via diazotization and subsequent azidation, followed by bromination. This functionalized benzyl bromide can then be used to alkylate the hydroxyl group of N-Boc-serine.

Fluorophores : A wide range of fluorescent molecules can be incorporated. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths.

After the successful O-benzylation with the modified benzyl group, the N-terminal Boc protecting group can be removed using agents like trifluoroacetic acid (TFA) in dichloromethane (B109758) or 4M HCl in dioxane to yield the desired photoreactive or fluorescent N-benzylserine derivative.

| Modification Type | Example Precursor | Synthetic Utility |

| Photoreactive | 4-Azidobenzyl bromide | Photoaffinity labeling to identify binding partners of bioactive compounds. |

| Photoreactive | 3-(Trifluoromethyl)phenyldiazirine | Covalent cross-linking to enzymes or receptors upon photoactivation. |

| Fluorophore | Benzyl bromides with fluorescent tags | Cellular imaging and localization studies of peptides or other molecules. |

Quaternized Serine Derivatives

Quaternization involves the alkylation of the tertiary nitrogen atom in the N-benzylserine backbone, resulting in a quaternary ammonium (B1175870) salt with a permanent positive charge. This modification significantly alters the molecule's physicochemical properties, such as its polarity, solubility, and ability to participate in ionic interactions. While specific literature on the quaternization of this compound is sparse, general methods for the quaternization of N-benzyl amino acids and other tertiary amines are well-established.

The process typically involves reacting the N-benzylserine derivative with an alkylating agent. Common reagents used for this purpose include:

Alkyl halides (e.g., methyl iodide, benzyl bromide).

Dialkyl sulfates (e.g., dimethyl sulfate).

The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt precipitates or is isolated after workup. For amino acids incorporated into peptides, quaternization can be performed on-resin during solid-phase peptide synthesis (SPPS). For instance, lysine (B10760008) residues in lipopeptides have been successfully quaternized on-resin using methyl iodide in the presence of a base like potassium bicarbonate. A similar strategy could be applied to the N-benzylamino group of a resin-bound serine derivative.

The introduction of a permanent positive charge can be used to modulate the biological activity of peptides or small molecules, influence their membrane permeability, or create chiral solvating agents for NMR spectroscopy.

Cyclic Derivatives and Ring-Opening Reactions

The structure of N-benzylserine allows for its incorporation into or conversion into various cyclic derivatives. A prominent example is the formation of diketopiperazines, which are six-membered rings formed from two amino acid residues. As discussed previously, the O,N-acyl transfer in a dipeptide precursor containing N-benzylserine can be followed by spontaneous intramolecular cyclization to yield a cyclo[Asp-N-Bn-Ser] diketopiperazine.

Another important class of cyclic derivatives related to serine are aziridines. While often used as precursors for synthesizing serine derivatives, the principles of their ring-opening reactions are relevant for the functionalization of cyclic forms of N-benzylserine. The asymmetric synthesis of β-phenyl-substituted serine derivatives has been achieved through the regioselective and stereoselective nucleophilic ring-opening of enantiomerically pure 3-phenylaziridine-2-carboxylic esters.

These three-membered heterocyclic rings are "electrophilic traps" that react with a wide range of nucleophiles in Sₙ2-type reactions. The reaction of a chiral 2-(1-aminoalkyl)aziridine with thiols, for example, can lead to the formation of diamines through a regioselective ring-opening at the C-2 position with retention of configuration. This reactivity suggests that if N-benzylserine were converted into an analogous aziridine (B145994) derivative, the strained ring could be opened by various nucleophiles to install new functional groups at the β-carbon, providing a powerful strategy for further derivatization.

| Cyclic Derivative Type | Formation Method | Functionalization Strategy | Example Nucleophiles |

| Diketopiperazine | Intramolecular cyclization following O,N-acyl transfer in a dipeptide. | Further modification of the cyclic scaffold. | N/A |

| Aziridine (Analog) | Multi-step synthesis from α,β-unsaturated esters. | Nucleophilic ring-opening. | Thiols, indoles, acetic acid, amines. |

Mechanistic and Theoretical Investigations of S + N Benzylserine Reactivity

Studies on Stereochemical Outcome and Diastereoselectivity

The inherent chirality of (S)-(+)-N-Benzylserine plays a pivotal role in directing the stereochemical outcome of its reactions. The N-benzyl group and the serine backbone create a specific steric and electronic environment that influences the trajectory of incoming reagents. One of the key strategies to control diastereoselectivity in reactions involving N-protected amino acids is the use of chelation control, often facilitated by Lewis acids.

Research has shown that in nucleophilic additions to α-amino aldehydes, the presence of N,N-dibenzyl substituents is crucial for achieving high diastereoselectivity through a chelation-controlled pathway. nih.gov This overrides the natural tendency for Felkin-Anh controlled addition observed with other organometallic reagents. nih.gov The Lewis acidic metal center can coordinate with both the nitrogen atom and the carbonyl oxygen, creating a rigid cyclic transition state. This forces the nucleophile to attack from a specific face of the molecule, leading to a high degree of stereocontrol.

The choice of Lewis acid can significantly impact both the diastereomeric ratio and the cleanliness of the reaction. While some Lewis acids can enhance the diastereoselectivity, they may also lead to the formation of side products. researchgate.net The effectiveness of a Lewis acid in promoting a chelation-controlled mechanism depends on its ability to form a stable chelate with the substrate. For instance, in aldol (B89426) additions, strongly chelating Lewis acids like TiCl4 or SnCl4 generally favor syn-products, whereas weakly chelating Lewis acids like BF3 often lead to anti-products. msu.edu

The principles of stereocontrol observed in related systems, such as the stereoselective alkylation of N-phthaloylglycinamides, further underscore these concepts. In such reactions, the diastereoselectivity can be enhanced by the choice of base and the addition of salts like lithium chloride, which can influence the aggregation state and reactivity of the enolate. doi.org

| Entry | Lewis Acid | Diastereomeric Ratio (syn:anti) | Observations |

|---|---|---|---|

| 1 | None | 50:50 | No selectivity without a controlling agent. |

| 2 | TiCl₄ | 95:5 | Strong chelation leads to high syn-selectivity. msu.edu |

| 3 | SnCl₄ | 90:10 | Effective chelation control. msu.edu |

| 4 | BF₃·OEt₂ | 15:85 | Weakly coordinating, favors non-chelation pathway. msu.edu |

| 5 | ZnCl₂ | 70:30 | Moderate chelation control. |

Role of Countercations in Reaction Pathways

The nature of the countercation present in a reaction involving this compound can have a profound effect on the reaction pathway and stereochemical outcome. This is particularly evident in reactions that proceed through anionic intermediates, such as enolates. The countercation can influence the aggregation state, solubility, and reactivity of the intermediate, as well as the geometry of the transition state.

For instance, in the alkylation of N-protected glycine (B1666218) derivatives, the use of lithium-based reagents like lithium diisopropylamide (LDA) has been shown to provide better yields and diastereoselectivities compared to other bases. doi.org The addition of lithium salts, such as LiCl, can further enhance this selectivity. doi.org The lithium cation is believed to play a crucial role in organizing the transition state, potentially through the formation of well-defined aggregates or by promoting a tighter, more ordered transition state structure.

The affinity of different cations for amino acids varies, which can influence their role in a reaction. Studies on the gas-phase affinities of sodium and lithium ions for various amino acids have provided quantitative data on these interactions. scilit.comscispace.com Lithium ions generally exhibit a higher affinity for amino acids compared to sodium ions. This stronger interaction can lead to more significant effects on the geometry and energy of reaction intermediates and transition states. In some biological systems, the distinct energetic and structural consequences of sodium versus lithium ion binding can lead to different functional outcomes, a principle that can be extended to chemical reactions. nih.gov

The choice of countercation can therefore be a subtle yet powerful tool for tuning the selectivity of a reaction. While sodium enolates might be more reactive in some cases, the superior coordinating ability of the smaller lithium cation often provides a decisive advantage in achieving high stereoselectivity.

| Amino Acid/Derivative | Lithium Ion Affinity (LIA) (kJ/mol) | Sodium Ion Affinity (SIA) (kJ/mol) |

|---|---|---|

| Glycine | 51.0 | 37.9 |

| Alanine | 52.6 | 39.4 |

| Serine | - | Higher than Valine, lower than Phenylalanine scispace.com |

| Valine | 54.8 | 41.0 |

Computational Modeling and Spectroscopic Analysis of Reaction Intermediates

To gain a deeper understanding of the reaction mechanisms of this compound, researchers can turn to computational modeling and advanced spectroscopic techniques. These methods provide insights into the structure and energetics of fleeting intermediates and transition states that are often inaccessible through classical experimental approaches.

Computational Modeling: Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as to calculate their relative energies. nih.govnih.gov This allows for the prediction of reaction pathways and the rationalization of observed stereoselectivities. For instance, computational studies can elucidate the preference for chelation-controlled versus non-chelation-controlled pathways by comparing the energies of the respective transition states. researchgate.net Conformational analysis of N-protected serine dipeptides using DFT has provided insights into the stable conformations and the role of intramolecular hydrogen bonding, which can influence reactivity. nih.gov Machine learning approaches are also being developed to predict transition state structures more rapidly than traditional quantum chemistry methods. mit.edu

Spectroscopic Analysis: In situ spectroscopic techniques are invaluable for the real-time monitoring of chemical reactions and the direct observation of reaction intermediates.

In situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can track the consumption of reactants and the formation of products by monitoring changes in their characteristic vibrational frequencies. xjtu.edu.cnrsc.org It can also provide structural information about transient intermediates that may accumulate during the course of a reaction. nih.govnih.gov

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. By performing NMR spectroscopy on a reacting mixture, it is possible to identify and characterize reaction intermediates. beilstein-journals.org This technique can provide detailed information about the connectivity and stereochemistry of transient species.

The combination of computational modeling and in situ spectroscopic analysis provides a comprehensive approach to understanding the complex reactivity of this compound. Computational studies can generate hypotheses about reaction mechanisms and intermediates, which can then be tested and validated through direct spectroscopic observation.

| Technique | Type of Information Provided | Application to this compound Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | Geometries and energies of transition states and intermediates. nih.govnih.gov | Predicting diastereoselectivity, elucidating reaction pathways (e.g., chelation vs. non-chelation). |

| In situ FTIR Spectroscopy | Real-time concentration profiles of reactants and products, vibrational modes of intermediates. xjtu.edu.cnrsc.org | Monitoring reaction kinetics and detecting the formation of transient species. |

| In situ NMR Spectroscopy | Detailed structural and stereochemical information of species in solution. beilstein-journals.org | Characterizing the structure of reaction intermediates. |

Biological and Metabolic Research Involving N Benzylserine Mechanistic Studies Only

Modulation of Intracellular Amino Acid Homeostasis in Cellular Models

(S)-(+)-N-Benzylserine, hereafter referred to as N-Benzylserine, has been shown to significantly disrupt the delicate balance of intracellular amino acid concentrations. oup.com Mechanistic studies in breast cancer cellular models, including MCF-7, HCC1806, and MDA-MB-231 cell lines, reveal that treatment with N-Benzylserine leads to a marked decrease in the intracellular levels of at least 14 different amino acids. oup.comcambridge.org This disruption is not confined to the direct substrates of its primary transporter targets, indicating a broader disturbance of amino acid uptake and metabolic pathways. oup.com

Gas chromatography-mass spectrometry (GCMS) analysis has quantified these changes, demonstrating that N-Benzylserine treatment can reduce the intracellular concentrations of small neutral amino acids such as alanine, glycine (B1666218), and asparagine by approximately 50% across the tested cell lines. oup.com Similarly, aspartate levels were also consistently reduced. oup.com The effect on other amino acids varied between cell lines, with MCF-7 cells showing a more pronounced decrease across a wider range of amino acids compared to HCC1806 or MDA-MB-231 cells. cambridge.org This broad-spectrum reduction in amino acid pools demonstrates that N-Benzylserine's mechanism of action extends beyond simple competitive inhibition at a single transporter, leading to a systemic breakdown in cellular amino acid homeostasis. oup.comcambridge.org

| Amino Acid | Effect in MCF-7 Cells | Effect in HCC1806 Cells | Effect in MDA-MB-231 Cells |

|---|---|---|---|

| Alanine | Significantly Decreased (~50%) | Significantly Decreased (~50%) | Significantly Decreased (~50%) |

| Glycine | Significantly Decreased (~50%) | Significantly Decreased (~50%) | Significantly Decreased (~50%) |

| Asparagine | Significantly Decreased (~50%) | Significantly Decreased (~50%) | Significantly Decreased (~50%) |

| Aspartate | Decreased | Decreased | Decreased |

| Serine | Decreased | Not Significantly Altered | Not Significantly Altered |

| Glutamine | Decreased | Not Significantly Altered | Not Significantly Altered |

| Glutamate | Not Significantly Altered | Not Significantly Altered | Not Significantly Altered |

Data synthesized from research findings where N-Benzylserine treatment was applied for 14 hours. oup.com

Disruption of Amino Acid Transport Mechanisms (e.g., LAT1, ASCT2 Inhibition)

The primary mechanism by which N-Benzylserine disrupts amino acid homeostasis is through the competitive inhibition of multiple cell-surface amino acid transporters. oup.com Initially characterized as a specific inhibitor for the alanine, serine, cysteine-preferring transporter 2 (ASCT2; also known as SLC1A5), subsequent research has revealed a broader inhibitory profile. oup.comcambridge.org N-Benzylserine also effectively blocks the L-type amino acid transporter 1 (LAT1; SLC7A5), which is a primary transporter for large neutral amino acids like leucine (B10760876). oup.comnih.gov

This dual inhibition of ASCT2 and LAT1 is significant, as it simultaneously blocks the uptake of two critical amino acids for cancer cell proliferation: glutamine and leucine. oup.comnih.gov In studies using various breast cancer cell lines, N-Benzylserine treatment significantly inhibited both glutamine and leucine uptake. oup.com Leucine uptake was particularly affected, showing a reduction to approximately 45% of control levels in MCF-7 and MDA-MB-231 cells, and down to 22% in HCC1806 cells. oup.com Glutamine uptake was also consistently reduced to about 65% of control levels across these cell lines. oup.com

Further investigation using Xenopus laevis oocyte uptake assays with ectopically expressed transporters identified that N-Benzylserine's activity is not limited to ASCT2 and LAT1. oup.com It was shown to be a non-specific inhibitor, also targeting LAT2 (SLC7A8), ASCT1 (SLC1A4), SNAT1 (SLC38A1), and SNAT2 (SLC38A2). oup.com This polypharmacology explains its profound and widespread impact on intracellular amino acid levels, as it blocks several key conduits for nutrient entry into the cell. oup.comcambridge.org

| Amino Acid / Transporter System | Cell Line | Inhibition Level (% of Control) |

|---|---|---|

| Leucine (Primarily via LAT1) | MCF-7 | ~45% |

| MDA-MB-231 | ~45% | |

| HCC1806 | ~22% | |

| Glutamine (Primarily via ASCT2) | MCF-7 | ~65% |

| HCC1806 | ~65% | |

| MDA-MB-231 | ~65% |

Data reflect remaining uptake after treatment with N-Benzylserine, based on findings from van Geldermalsen et al. (2018). oup.com

Impact on Cellular Metabolic Pathways and Response Systems

The disruption of amino acid uptake and homeostasis by N-Benzylserine triggers significant downstream consequences for cellular metabolism and activates critical stress response pathways. oup.com By limiting the intracellular supply of key amino acids, N-Benzylserine effectively starves cancer cells of essential nutrients required for growth and proliferation, leading to decreased cell viability and cell cycle progression. cambridge.orgnih.gov

One of the most important mechanistic consequences of this amino acid depletion is the activation of the Amino Acid Response (AAR) pathway. oup.comcambridge.org The AAR is a crucial cellular sensor for amino acid availability. When intracellular amino acid levels are low, as induced by N-Benzylserine, uncharged tRNA accumulates. This is sensed by the kinase GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). cambridge.org This signaling cascade culminates in the increased translation of Activating Transcription Factor 4 (ATF4), a key mediator of the AAR. oup.comcambridge.org The activation of the AAR pathway signifies a state of metabolic stress within the cell, leading to the inhibition of general protein synthesis while promoting the expression of genes involved in amino acid synthesis and transport to restore homeostasis. oup.com

Furthermore, the metabolic impact of N-Benzylserine extends to glycolysis. Studies have shown that treatment with the compound leads to reduced lactate (B86563) production, indicating an effect on glycolytic pathways. oup.comcambridge.org This suggests that the disruption of amino acid metabolism has broader repercussions on central carbon metabolism, ultimately inhibiting downstream metabolic and growth-promoting pathways. oup.comnih.gov

Interaction with Amino Acid Biosynthesis Enzymes (e.g., PHGDH, PSAT1)

The SSP is a critical metabolic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) to produce serine. oup.comnih.gov PHGDH catalyzes the first and rate-limiting step of this pathway, and PSAT1 performs the subsequent transamination step. oup.comnih.gov These enzymes are often upregulated in cancer cells to meet the high demand for serine, which is used not only for protein synthesis but also to fuel nucleotide synthesis and maintain redox balance. nih.gov

Research on N-Benzylserine has focused on its role as an inhibitor of amino acid transport at the plasma membrane. oup.comcambridge.org Its effects on the serine biosynthesis pathway appear to be indirect, stemming from the global disruption of amino acid pools and the subsequent activation of cellular stress responses like the AAR, rather than from direct enzymatic inhibition. oup.com Pharmacological targeting of PHGDH and PSAT1 is an area of active cancer research, but the inhibitors developed for these enzymes are structurally distinct from N-Benzylserine, and no studies to date have reported cross-reactivity or direct binding of N-Benzylserine to these biosynthetic enzymes. nih.gov

Conclusion and Future Directions

Summary of Key Research Achievements

Research into N-Benzylserine and its protected forms has yielded several noteworthy achievements. A primary area of success is its application in peptide synthesis. The N-protected derivative, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), is a crucial building block in both solid-phase and solution-phase peptide synthesis. Its benzyl (B1604629) ether protecting group for the serine sidechain is valuable because it can be cleaved under specific conditions, such as with strong acids like HF or TFMSA in solid-phase synthesis, or through hydrogenolysis in solution-phase synthesis. This allows for the controlled and sequential assembly of amino acids into complex peptides.

Another significant research achievement lies in the exploration of Benzylserine's role in cellular metabolism, particularly in cancer biology. Studies have identified Benzylserine (BenSer) as an effective inhibitor of specific amino acid transporters, namely ASCT2 and LAT1. This dual inhibition disrupts the uptake of essential amino acids like leucine (B10760876) and glutamine in breast cancer cells. The key findings from this research are summarized below.

| Research Finding | Impact on Cancer Cells | Cell Lines Studied |

| Inhibition of leucine and glutamine uptake | Disruption of intracellular amino acid homeostasis | MCF-7, HCC1806, MDA-MB-231 |

| Disruption of metabolic pathways | Decreased cell viability and cell cycle progression | MCF-7, HCC1806, MDA-MB-231 |

| Activation of Amino Acid Response (AAR) | Triggering of cellular stress pathways | Not specified |

Furthermore, synthetic chemists have successfully utilized N-protected serine derivatives, including N-benzylserine precursors, to create other valuable molecules. For instance, N-protected serines can be cyclized to form β-lactones, which are versatile intermediates for synthesizing various β-substituted alanines through ring-opening reactions with different nucleophiles.

Emerging Trends in N-Benzylserine Chemistry

The field of N-Benzylserine chemistry is evolving, influenced by broader trends in organic and medicinal chemistry. A prominent trend is the continued investigation of its derivatives as therapeutic agents, building on the discovery of their role as amino acid transport inhibitors. The focus is shifting towards understanding the downstream effects of this inhibition and exploring its potential in other types of cancer or metabolic disorders.

In the realm of synthesis, several emerging trends in general chemistry are becoming relevant. These include:

Green Chemistry : There is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes. For N-Benzylserine and its derivatives, this could involve using greener solvents, minimizing waste, and employing catalytic methods to improve efficiency.

Enzyme Catalysis : The use of enzymes in synthesis offers high selectivity and mild reaction conditions. While O-acyl-L-serines have been studied as substrates for enzymes like tryptophanase and tyrosine phenol-lyase, future work may involve using enzymes to synthesize or modify N-benzylserine itself or its derivatives.

Photocatalysis : Light-driven reactions are a powerful tool in modern organic synthesis. This approach could offer novel pathways for creating complex N-benzylserine derivatives that are difficult to access through traditional thermal methods.

Potential for Novel Synthetic Methodologies and Applications

The future of (s)-(+)-n-Benzylserine chemistry is rich with potential for both new synthetic methods and expanded applications.

Novel Synthetic Methodologies: The synthesis of N-benzylserine and its derivatives could benefit significantly from the adoption of modern synthetic technologies.

Continuous Flow Chemistry : This technique allows for reactions to be run in a continuous stream rather than in a batch, offering better control over reaction parameters, improved safety, and easier scalability. It could be applied to various steps in the synthesis of N-benzylserine derivatives, potentially improving yields and purity.

Mechanochemistry : Performing reactions by mechanical grinding, often in the absence of a solvent, is a key aspect of green chemistry. This methodology could be explored for steps like N-alkylation or protection/deprotection in the synthesis of N-benzylserine.

Advanced Catalysis : The development of enantioselective cross-coupling reactions, such as Ni/photoredox dual catalysis, provides new ways to form key bonds. Such methods could be adapted to synthesize novel N-benzylserine analogs with unique aryl groups, expanding the chemical space for drug discovery.

Potential Applications: The established biological activity of Benzylserine opens doors to several new application areas.

Expanded Therapeutic Roles : The ability to disrupt amino acid homeostasis could be leveraged to treat other diseases where cells exhibit metabolic dysregulation. Further research could identify new protein targets for Benzylserine, leading to novel therapeutic indications.

Peptidomimetics : this compound can serve as a scaffold for creating peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability or activity. Its structure could be incorporated into constrained cyclic peptides or branched architectures.

Biochemical Probes : As a known inhibitor of specific transporters, Benzylserine can be used as a chemical tool or probe to study the roles of these transporters in various biological processes beyond cancer.

Q & A

How can researchers synthesize and characterize (S)-(+)-N-Benzylserine to ensure reproducibility in academic studies?

Methodological Answer:

Synthesis should follow established protocols for serine derivatives, incorporating enantioselective methods (e.g., asymmetric catalysis) to preserve the (S)-configuration. Post-synthesis, characterize purity and identity using -NMR, -NMR, and chiral HPLC to confirm enantiomeric excess (>98%). For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS). For known compounds, cross-validate with literature data and deposit full experimental details in supplementary materials, including reaction conditions, solvent systems, and purification steps .

What experimental approaches are recommended to investigate this compound’s disruption of intracellular amino acid homeostasis in cancer cells?

Methodological Answer:

Use -labeled amino acid tracing combined with LC-MS to quantify intracellular amino acid flux. Monitor mTORC1 signaling (via phospho-S6K1) and ATF4-driven stress response pathways using Western blotting. Compare results across cancer subtypes (e.g., TNBC vs. NSCLC) to identify context-dependent effects. Include controls with competitive inhibitors of ASCT2 (e.g., GPNA analogs) to isolate transporter-specific activity .

How can researchers validate the specificity of this compound for amino acid transporters like SLC1A4 and ASCT2?

Methodological Answer:

Employ siRNA knockdown or CRISPR-Cas9 knockout of target transporters (e.g., SLC1A4, ASCT2) in cell lines, followed by radiolabeled serine uptake assays. Use competitive binding assays with known inhibitors (e.g., BPTES for glutaminase) to rule off-target effects. Cross-reference findings with proteomic data to confirm transporter expression levels in tested models .

What role does this compound play in glutamine metabolism, and how can this be experimentally distinguished from its serine transport effects?

Methodological Answer:

In glutamine-dependent cancers, use -glutamine tracing to track incorporation into TCA cycle intermediates (e.g., α-ketoglutarate) via LC-MS. Compare metabolic profiles in cells treated with this compound versus glutaminase inhibitors (e.g., CB-839). To isolate serine-specific effects, supplement media with excess serine and assess rescue of cell proliferation .

How should researchers address contradictory data on transporter expression (e.g., SLC1A4 upregulation vs. downregulation) in different cancer models?

Methodological Answer:

Perform transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling of the specific cancer model used. Validate discrepancies using orthogonal methods like immunohistochemistry or flow cytometry. Contextualize findings with tumor microenvironment data (e.g., hypoxia, nutrient availability) to explain model-specific variations .

What strategies are effective for optimizing this compound dosage in vitro while minimizing cytotoxicity?

Methodological Answer:

Conduct dose-response assays (0.1–10 mM range) with real-time cell viability monitoring (e.g., IncuCyte). Measure IC values and correlate with intracellular serine depletion using metabolomics. Use non-transformed cells (e.g., fibroblasts) as controls to establish selectivity windows .

How can combinatorial therapies involving this compound and other metabolic inhibitors be rationally designed?

Methodological Answer:

Screen for synergies using matrix-based drug combination assays (e.g., Chou-Talalay method). Prioritize inhibitors targeting complementary pathways, such as glutaminase (GLS) or glutamate dehydrogenase (GLUD). Validate synergy mechanisms via metabolomic flux analysis and apoptosis assays (e.g., Annexin V staining) .

What in vivo models are most suitable for translating this compound’s antitumor effects observed in vitro?

Methodological Answer:

Use patient-derived xenograft (PDX) models of cancers with documented ASCT2/SLC1A4 overexpression. Administer this compound via intraperitoneal injection and monitor tumor growth via bioluminescence. Measure drug bioavailability and tumor penetrance using LC-MS/MS on plasma and tissue samples .

How can resistance mechanisms to this compound be systematically studied in cancer cell lines?

Methodological Answer:

Generate resistant clones via prolonged exposure to sublethal doses. Perform whole-exome sequencing and RNA-seq to identify mutations or compensatory pathways (e.g., upregulated alternative transporters). Validate findings using CRISPR-based gene editing to reintroduce candidate resistance genes .

What steps ensure reproducibility of this compound studies across independent laboratories?

Methodological Answer:

Adhere to FAIR data principles: publish full synthetic protocols, raw metabolomics datasets, and analytical instrument parameters (e.g., HPLC gradients). Use reference standards (e.g., commercial ASCT2 inhibitors) as positive controls. Collaborate with third-party labs for independent validation of key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.